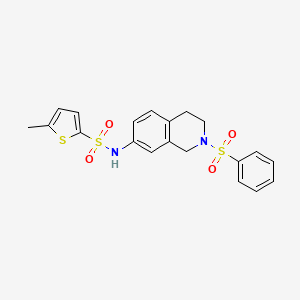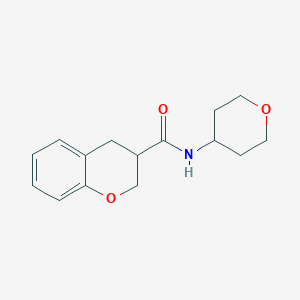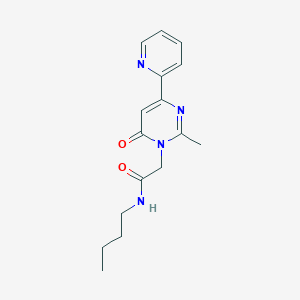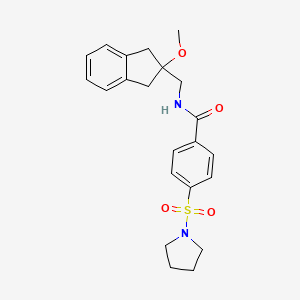
5-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure. The molecular formula shows the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the type of reaction, and the conditions under which the reaction occurs .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This can include the type of reaction, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, density, solubility, and reactivity .Applications De Recherche Scientifique
Enzyme Inhibition and Biological Activity
A significant area of application for this compound involves its role as an inhibitor for specific enzymes, notably phenylethanolamine N-methyltransferase (PNMT), which plays a crucial part in epinephrine biosynthesis. Studies have illustrated how variations of this compound exhibit potent inhibitory effects on PNMT, suggesting potential therapeutic applications in regulating epinephrine levels (Blank et al., 1980; Grunewald et al., 2005). Furthermore, these compounds have been predicted to penetrate the blood-brain barrier, offering a pathway to affect central nervous system functions directly, which can be vital for developing treatments for neurological disorders.
Antioxidant and Antimicrobial Properties
Research into arylsulfonamide-based compounds has also uncovered promising antioxidant, antifungal, and antibacterial activities. For instance, specific derivatives have shown significant free radical scavenging capabilities and considerable antibacterial and antifungal effects against various microorganisms, indicating potential as a basis for developing new antimicrobial agents (Kumar and Vijayakumar, 2017).
Anticancer Potential
The exploration of sulfonamide compounds in cancer research has yielded insights into their capability to inhibit cancer cell proliferation. Certain derivatives have demonstrated selective cytotoxicity towards cancer cells, including breast cancer cell lines, highlighting their potential as anticancer agents. Such findings underscore the promise of these compounds in oncology, specifically for designing drugs that selectively target cancer cells while sparing healthy tissues (Gaur et al., 2022).
Neuroprotective Effects and Drug Metabolism
The compound's derivatives have been investigated for their neuroprotective effects, particularly through modulation of enzyme activity relevant to neurological function and drug metabolism. This includes studies on the metabolism of drugs acting on the AMPA receptor, a critical component in synaptic transmission and plasticity, suggesting roles in enhancing cognitive functions and treating neurological conditions (Zmijewski et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S3/c1-15-7-10-20(27-15)28(23,24)21-18-9-8-16-11-12-22(14-17(16)13-18)29(25,26)19-5-3-2-4-6-19/h2-10,13,21H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXVGKKVIXQLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2604492.png)


![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2604498.png)

![4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile](/img/structure/B2604500.png)

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide](/img/no-structure.png)

![2-Methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2604509.png)
![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2604511.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2604513.png)

